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Compound of Interest

Compound Name: Dapagliflozin impurity

Cat. No.: B600843

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of Dapagliflozin
as stipulated by the United States Pharmacopeia (USP) and the European Pharmacopoeia
(EP). This document is intended to serve as a valuable resource for researchers, scientists,
and drug development professionals involved in the quality control and regulatory compliance
of Dapagliflozin.

Introduction to Dapagliflozin and its Impurities

Dapagliflozin is a potent and selective inhibitor of sodium-glucose co-transporter 2 (SGLT2), a
protein primarily located in the proximal tubules of the kidneys. By inhibiting SGLT2,
Dapagliflozin reduces the reabsorption of filtered glucose from the tubular lumen, leading to
increased urinary glucose excretion and a reduction in blood glucose levels. It is used in the
management of type 2 diabetes mellitus.[1]

As with any pharmaceutical active ingredient, the manufacturing process and storage of
Dapagliflozin can lead to the formation of impurities. These impurities can be process-related,
degradation products, or residual solvents.[2] Regulatory agencies such as the U.S. Food and
Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent
guidelines on the acceptable levels of impurities in drug substances to ensure their safety and
efficacy.[2] This guide focuses on the specified impurities and analytical procedures outlined in
the USP and EP monographs for Dapagliflozin.
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Dapagliflozin Impurity Profile: USP and EP

The United States Pharmacopeia and the European Pharmacopoeia list specific impurities that
must be controlled in Dapagliflozin drug substance. The following tables summarize the known
specified impurities.

United States Pharmacopeia (USP)

The USP monograph for Dapagliflozin Propanediol specifies the following impurity.

Table 1: Specified Impurity of Dapagliflozin Propanediol in USP

. . Acceptance
Impurity Name Chemical Name CAS Number .
Criterion

(2S,3R,4R,5S,6R)-2-
[4-Bromo-3-(4-
ethoxybenzyl)phenyl]-

Dapagliflozin Related Y yhphenyl Specified in
6- 1807632-95-6

Compound A monograph
(hydroxymethyl)tetrah

ydro-2H-pyran-3,4,5-

triol

Note: The specific acceptance criterion for individual impurities in the current USP monograph
is not publicly available without a subscription. The monograph does specify a limit for total

impurities.

European Pharmacopoeia (EP)

The European Pharmacopoeia monograph for Dapagliflozin also specifies impurities that need

to be controlled.

Table 2: Specified Impurity of Dapagliflozin in EP
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) . Acceptance
Impurity Name Chemical Name CAS Number L
Criterion
(1S)-1,5-anhydro-1-C-
Dapagliflozin Impurit 4-bromo-3-[(4- Specified in
pagd PUTY [ K 1807632-95-6 P
A ethoxyphenyl)methyl]p monograph

henyl]-D-glucitol

Note: The specific acceptance criterion for individual impurities in the current EP monograph is
not publicly available without a subscription.

Analytical Procedures for Impurity Determination

Both the USP and EP prescribe chromatographic methods for the separation and quantification
of Dapagliflozin and its related compounds. High-Performance Liquid Chromatography (HPLC)
is the most commonly employed technique.[2]

USP Method for Organic Impurities in Dapagliflozin
Propanediol

The following is a summary of the chromatographic method described in a referenced USP-NF
monograph for the determination of organic impurities in Dapagliflozin Propanediol.

Table 3: USP Chromatographic Method for Organic Impurities
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Parameter Condition

. Gradient High-Performance Liquid
Chromatography (HPLC)

Detector UV 227 nm

Column 4.6-mm x 15-cm; 3.5-um packing L1

Column Temperature 40°C

Flow Rate 1.0 mL/min

Injection Volume 10 pL

Mobile Phase

Solution A: 0.05% trifluoroacetic acid in
waterSolution B: 0.05% trifluoroacetic acid in

acetonitrile

Gradient

Time (minutes)

0

25

30

30.1

35

General Principles of Method Validation

The analytical methods used for impurity profiling must be validated according to the

International Council for Harmonisation (ICH) guidelines (Q2(R1)). This validation ensures that

the method is suitable for its intended purpose and provides reliable results. Key validation

parameters include:

o Specificity: The ability to assess the analyte unequivocally in the presence of components

that may be expected to be present.

e Linearity: The ability to obtain test results that are directly proportional to the concentration of

the analyte.
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e Range: The interval between the upper and lower concentrations of the analyte in the
sample for which it has been demonstrated that the analytical procedure has a suitable level
of precision, accuracy, and linearity.

e Accuracy: The closeness of test results obtained by the method to the true value.

» Precision: The degree of agreement among individual test results when the method is
applied repeatedly to multiple samplings of a homogeneous sample.

» Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but
not necessarily quantitated as an exact value.

e Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be
quantitatively determined with suitable precision and accuracy.

e Robustness: A measure of its capacity to remain unaffected by small, but deliberate
variations in method parameters.

Signaling Pathway and Experimental Workflow
Dapagliflozin Mechanism of Action: SGLT2 Inhibition

Dapagliflozin exerts its therapeutic effect by inhibiting the Sodium-Glucose Co-transporter 2
(SGLT2) in the proximal convoluted tubules of the kidneys. This inhibition prevents glucose
reabsorption, leading to its excretion in the urine.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Renal Proximal Tubule

Glomerular
Filtration

Filters Glucose

Vediate Glucose Returns Glucose to
, | Retums Glucoseto |
SGLT2 Transporter |, " "°"" Reabsorption Bloodstream

Glucose in
Tubular Lumen

Urine

Dapagliflozin Action

Increased Glucose
Excretion

Inhibition

Dapagliflozin

Click to download full resolution via product page

Dapagliflozin's mechanism of action via SGLT2 inhibition.

General Workflow for Impurity Profiling

The process of identifying and quantifying impurities in a drug substance like Dapagliflozin
involves a systematic workflow.
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A generalized workflow for Dapagliflozin impurity profiling.

Conclusion

The control of impurities in Dapagliflozin is a critical aspect of ensuring its quality, safety, and
efficacy. The USP and EP provide the regulatory framework for the identification and control of
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these impurities. This guide has summarized the available information on the specified
impurities and the analytical methodologies for their determination. Adherence to these
pharmacopeial standards is mandatory for drug manufacturers and is essential for obtaining
and maintaining regulatory approval. For the most current and complete information, it is
imperative to consult the latest editions of the respective pharmacopeias.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact
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